molecular formula C6H9NO3 B13670674 Methyl 4-oxopyrrolidine-3-carboxylate

Methyl 4-oxopyrrolidine-3-carboxylate

Cat. No.: B13670674
M. Wt: 143.14 g/mol
InChI Key: XPLAAINCPGWHJI-UHFFFAOYSA-N
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Description

Methyl 4-oxopyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring with a ketone and ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxopyrrolidine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of pyrrolidine derivatives with carboxylate-substituted enones via asymmetric Michael addition reactions . Another method includes the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve advanced catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 4-oxopyrrolidine-3-carboxylate is unique due to its specific combination of a ketone and ester group on the pyrrolidine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .

Properties

IUPAC Name

methyl 4-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-7-3-5(4)8/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLAAINCPGWHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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